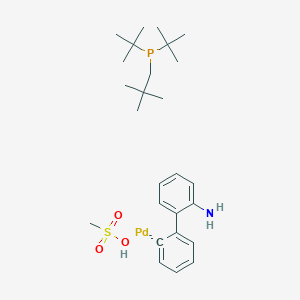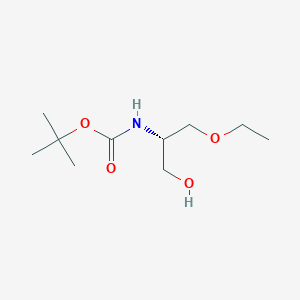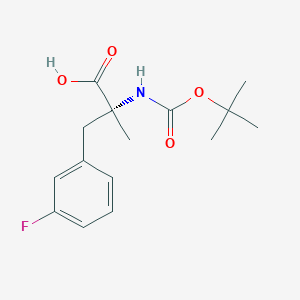
Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-alpha-methyl-D-3-fluorophenylalanine (Fmoc-D-aMePhe(3-F)-OH) is an amino acid used in chemical synthesis and research. It is a derivative of the naturally occurring amino acid phenylalanine, with a methyl group and a 3-fluorine atom added to its side chain. Fmoc-D-aMePhe(3-F)-OH is a versatile reagent used in peptide synthesis and in the preparation of various biologically active compounds. It is also used in the study of enzyme mechanisms and in the development of new drugs.
Aplicaciones Científicas De Investigación
Fmoc-D-aMePhe(3-F)-OH has a wide range of uses in scientific research. It is used in the synthesis of peptides, in the study of enzyme mechanisms, and in the development of new drugs. It is also used in the synthesis of biologically active compounds, such as inhibitors of protein tyrosine phosphatases, and in the study of protein-protein interactions.
Mecanismo De Acción
Fmoc-D-aMePhe(3-F)-OH acts as a substrate for various enzymes, such as peptidases and proteases. It is also used as a substrate for the synthesis of peptides and proteins. In addition, it is used as a reagent in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects
Fmoc-D-aMePhe(3-F)-OH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of protein tyrosine phosphatases, and to modulate the activity of certain enzymes involved in the metabolism of lipids. It has also been shown to modulate the activity of certain enzymes involved in the metabolism of carbohydrates. In addition, it has been shown to modulate the activity of certain enzymes involved in the metabolism of amino acids.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Fmoc-D-aMePhe(3-F)-OH has several advantages in laboratory experiments. It is a versatile reagent that can be used in a wide range of applications. It is also relatively easy to synthesize and purify, and is relatively stable in solution. However, it is not as soluble in water as some other amino acids, and it is not as reactive as some other reagents.
Direcciones Futuras
For the use of Fmoc-D-aMePhe(3-F)-OH include its use in the synthesis of novel peptides, proteins, and biologically active compounds. It could also be used in the development of novel enzyme inhibitors, and in the study of protein-protein interactions. In addition, it could be used in the development of new drugs and therapeutic agents. Finally, further research could be done to investigate the biochemical and physiological effects of Fmoc-D-aMePhe(3-F)-OH.
Métodos De Síntesis
Fmoc-D-aMePhe(3-F)-OH is synthesized by the reaction of Fmoc-D-Phe(3-F)-OH with dimethylsulfate, followed by a deprotection step. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of 0-5°C. The reaction is usually complete within one hour, and the product can be isolated by precipitation or chromatography.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-7-6-8-17(26)13-16)27-24(30)31-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBXKZJYYWUHHK-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC1=CC(=CC=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Chloro(mesitylene)[(1S,2S)-(+)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II)](/img/structure/B6309942.png)








